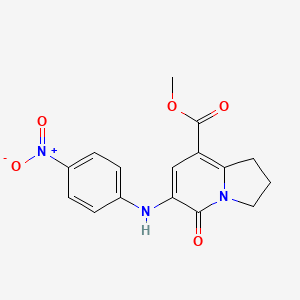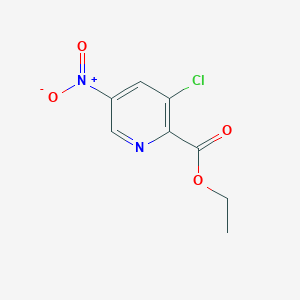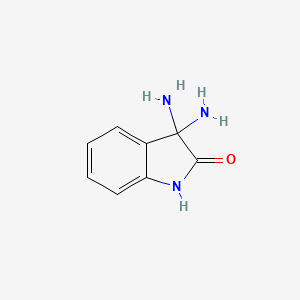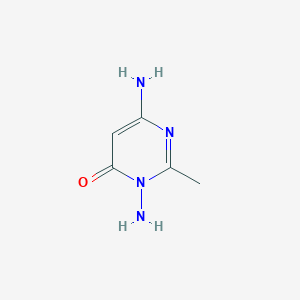
3,6-Diamino-2-methylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diamino-2-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This compound is characterized by the presence of two amino groups at positions 3 and 6, a methyl group at position 2, and a keto group at position 4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-methylpyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between guanidine and ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
3,6-Diamino-2-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
3,6-Diamino-2-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,6-Diamino-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes or interact with nucleic acid bases, thereby exerting its effects.
相似化合物的比较
Similar Compounds
2,4-Diaminopyrimidine: Lacks the methyl group at position 2.
2-Methyl-4,6-diaminopyrimidine: Similar structure but different substitution pattern.
4-Amino-2-methylpyrimidine: Lacks one amino group compared to 3,6-Diamino-2-methylpyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two amino groups and a methyl group in specific positions allows for unique interactions and reactivity compared to other pyrimidine derivatives.
属性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
3,6-diamino-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H8N4O/c1-3-8-4(6)2-5(10)9(3)7/h2H,6-7H2,1H3 |
InChI 键 |
GRFWIOXUXDTBMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=O)N1N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


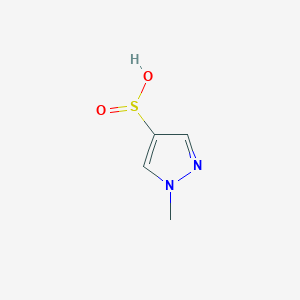
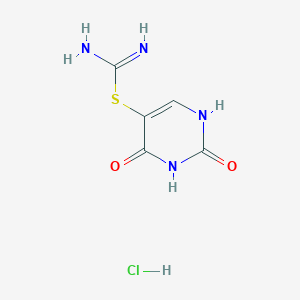
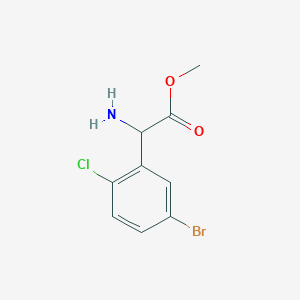
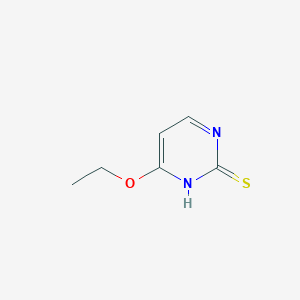
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)

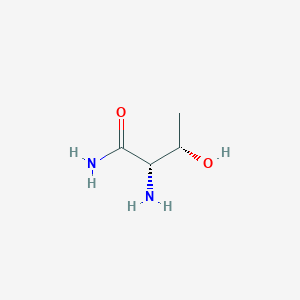

![3',6'-Diamino-2',7'-dimethyl-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13116693.png)
![8-Iodopyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B13116699.png)
![4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13116705.png)
